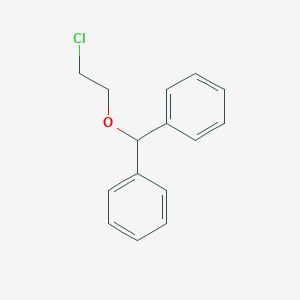

二苯甲基 2-氯乙基醚

描述

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzhydryl 2-chloroethyl ether, is a significant area of study due to their prevalence in bioactive molecules and utility as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols. This method features an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Efficient Copper-Catalyzed Benzylic Amidation

Benzylic hydrocarbons, which are structurally related to Benzhydryl 2-chloroethyl ether, can be selectively converted to sulfonamides using a copper-catalyzed reaction with chloramine-T. This process also allows for the alpha-amidation of ethers, demonstrating the versatility of benzylic compounds in chemical reactions .

Stereospecific Debenzylative Cycloetherification

The reactivity of benzyl ether protected compounds, which are structurally similar to Benzhydryl 2-chloroethyl ether, has been explored through stereospecific cyclisation reactions. These reactions result in the formation of tetrahydrofurans with inversion of configuration at the allylic position, indicating the potential for complex transformations involving benzhydryl ethers .

Reactions with Benzyl Chloromethyl Ether

Benzhydryl 2-chloroethyl ether may undergo reactions similar to those observed with benzyl chloromethyl ether. In the presence of samarium(II) iodide, carbonyl compounds react with benzyl chloromethyl ether to yield addition products that can be converted into 1,2-diols. This showcases the reactivity of benzhydryl ethers in the presence of metal catalysts .

Facile Synthesis of Symmetrical Bis(benzhydryl)ethers

The synthesis of symmetrical bis(benzhydryl)ethers, which are related to Benzhydryl 2-chloroethyl ether, has been achieved under solvent-free conditions using p-toluenesulfonyl chloride. This method emphasizes operational simplicity and high product yields, highlighting the efficiency of synthesizing benzhydryl ethers without the use of solvents .

Synthesis of Azolylethyl Benzhydryl Ethers

Azolylethyl benzhydryl ethers, analogs of diphenhydramine, have been synthesized through the reaction of diphenylmethyl halide with 2-(azol-1-yl)ethanol. This method provides insight into the synthesis of benzhydryl ether derivatives and their potential pharmaceutical applications .

Two-Photon Chemistry in the Laser Jet

The photoionization of the diphenylmethyl radical, which is structurally related to Benzhydryl 2-chloroethyl ether, has been studied under laser jet conditions. This research demonstrates the potential for multi-photon reactions involving benzhydryl compounds, which could lead to novel synthetic pathways .

Novel Synthesis of Benzyl Ethers

Benzyl ethers, which share a functional group with Benzhydryl 2-chloroethyl ether, have been synthesized using a novel approach involving chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride. This method provides an alternative route for the synthesis of benzyl ethers, which may be applicable to benzhydryl ethers as well .

Preparation of Benzhydryl Ethers with a Clean Catalyst

A new procedure for the preparation of benzhydryl ethers using Fe2(SO4)3·xH2O as a clean catalyst has been reported. This method allows for the efficient reaction of benzhydrol with various alcohols, yielding benzhydryl ethers with high yields and minimal environmental impact due to the clean catalyst and atom economy of the reaction .

科学研究应用

替代燃料和能源

- 二甲醚 (DME) 由于其环境效益和能源安全影响,被认为是压缩点火发动机的传统柴油燃料的有吸引力的替代品。研究探索了 DME 的燃料特性、燃烧性能和废气排放特性,强调了其由于与传统柴油相比具有优异的雾化和汽化特性而产生的低 NOx、HC、CO 和 PM 排放。由于 DME 的无烟燃烧特性,可以在 DME 发动机中使用高废气再循环 (EGR) 率来降低 NOx 排放,而不会增加烟灰排放 (Park 和 Lee,2014)。

二氧化碳的化学循环

- 二氧化碳化学循环成燃料,重点是使用可再生能源生产醇,这是一种与碳封存和储存相辅相成的技术。该研究领域专注于最大限度地减少氢消耗,生产易于储存和运输的燃料,并利用太阳能进行 CO2 的还原反应 (Centi 和 Perathoner,2009)。

绿色化学和可持续实践

- 自 1990 年美国环境保护署颁布“污染预防法案”以来,植物化学界对绿色化学的反应主要体现在研究的提取阶段,不再使用高度危险的溶剂,如乙醚、苯和四氯化碳。该综述强调需要在净化程序中取得进一步进展,以用更可持续的替代品取代氯仿、二氯甲烷和己烷等溶剂 (Funari 等人,2023)。

用于各种应用的离子液体

- 醚和醇官能化的离子液体 (IL) 因其独特的物理化学性质和在各个学科中的应用而受到探索。这些官能化离子液体用作电解质、萃取、气体分离、碳捕获、聚合物化学等,突出了它们在化学过程中作为可持续替代品的潜力 (Tang、Baker 和 Zhao,2012)。

阻燃剂对环境和健康的影响

- 室内空气、灰尘、消费品和食品中新型溴化阻燃剂 (NBFR) 的存在、归宿和毒性影响已得到严格审查。这项研究强调需要更多的数据来了解这些化合物对环境和健康的影响,因为它们开始用类似的毒性特征取代传统的聚溴联苯醚 (PBDEs) (Zuiderveen、Slootweg 和 de Boer,2020)。

安全和危害

Benzhydryl 2-chloroethyl ether is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with eyes, skin, or clothing. If swallowed, immediate medical assistance should be sought .

属性

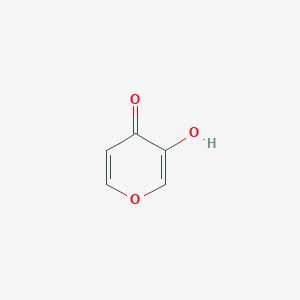

IUPAC Name |

[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVASENTCOLNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186341 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzhydryl 2-chloroethyl ether | |

CAS RN |

32669-06-0 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

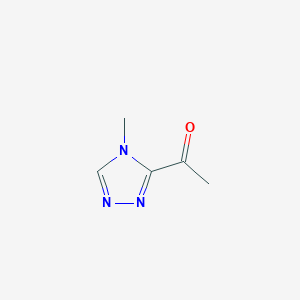

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)